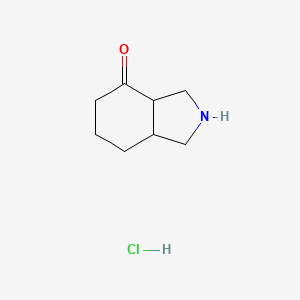

Octahydro-isoindol-4-one hydrochloride

Descripción general

Descripción

Octahydro-isoindol-4-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is a white solid that is primarily used in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-isoindol-4-one hydrochloride typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of hydrogen gas . The reaction is carried out under controlled temperature and pressure to ensure the complete reduction of the isoindole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of raw materials to the desired product. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Octahydro-isoindol-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of substituted isoindol-4-one derivatives.

Aplicaciones Científicas De Investigación

Overview

Octahydro-isoindol-4-one hydrochloride (CAS No. 147253-53-0) is a compound that has garnered attention in various scientific and pharmaceutical applications. Its unique structural properties allow it to interact with biological systems, making it a candidate for drug development and therapeutic interventions. This article explores its applications in scientific research, particularly in pharmacology, medicinal chemistry, and neurobiology.

Pharmacological Uses

This compound has shown promise as a neurokinin-1 (NK-1) receptor antagonist . This receptor plays a crucial role in mediating pain and anxiety responses in the central nervous system. Research indicates that compounds like octahydro-isoindol-4-one can effectively inhibit the action of substance P, a neuropeptide associated with pain perception and inflammatory responses .

Key Applications:

- Pain Management: The compound has been investigated for its potential to alleviate postoperative pain and nausea, particularly in patients undergoing chemotherapy or surgery. It may be combined with other antiemetic agents to enhance efficacy against chemotherapy-induced nausea .

- Anxiety Disorders: Its antagonistic action on NK-1 receptors suggests potential therapeutic benefits for anxiety disorders, where substance P levels are often elevated .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, including:

- Antidepressant Effects: Some studies suggest that modifications of this compound can lead to antidepressant-like effects in animal models, making it a candidate for further exploration in treating depression .

- Antiemetic Applications: The compound has been formulated into drugs aimed at preventing nausea and vomiting associated with chemotherapy, highlighting its utility in oncology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | NK-1 Receptor Antagonism | Demonstrated significant reduction in pain perception and anxiety in animal models treated with octahydro-isoindol derivatives. |

| Study B | Antiemetic Efficacy | Showed that this compound effectively reduced chemotherapy-induced nausea when used in combination with standard antiemetics. |

| Study C | Synthesis of Derivatives | Developed novel derivatives of octahydro-isoindol that exhibited enhanced binding affinity to NK-1 receptors, suggesting improved therapeutic profiles. |

Mecanismo De Acción

The mechanism of action of Octahydro-isoindol-4-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Octahydro-isoindol-4-one hydrochloride is unique due to its fully saturated isoindole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under specific conditions .

Actividad Biológica

Introduction

Octahydro-isoindol-4-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound belongs to the isoindole family, characterized by a saturated bicyclic structure. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes to yield the desired compound. For example, one study reported a synthesis method starting from 3-sulfolene, leading to various derivatives with potential biological applications .

Table 1: Key Synthetic Pathways for Octahydro-isoindol-4-one Derivatives

| Synthetic Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 3-sulfolene | 87 | |

| Acylation | Isoindole derivative | 90 | |

| Functionalization | Alkyl halides | Variable |

Antiviral Properties

Recent studies have highlighted the antiviral properties of octahydro-isoindol derivatives. A particular derivative has shown promising activity against orthopoxviruses, with significant reductions in viral replication observed in vitro. The mechanism appears to involve inhibition of viral entry or replication processes, although specific pathways remain under investigation .

Antihypertensive Effects

Research has indicated that octahydro-isoindole compounds may possess antihypertensive properties by acting as angiotensin-converting enzyme (ACE) inhibitors. In vitro assays demonstrated that these compounds can effectively reduce angiotensin II levels, which is crucial for managing hypertension .

Case Study: ACE Inhibition

In a controlled study using guinea pig serum as a model, octahydro-isoindole derivatives were tested for their ability to inhibit ACE. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) were measured, demonstrating effective inhibition at concentrations comparable to established antihypertensive drugs .

Antiemetic Activity

Another area of interest is the potential antiemetic properties of octahydro-isoindoles. Compounds in this class have been evaluated for their ability to block tachykinin receptors, which are implicated in nausea and vomiting. Preliminary results suggest that these compounds may be effective in treating chemotherapy-induced nausea .

Neuroprotective Effects

Emerging evidence suggests that octahydro-isoindoles may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how these compounds interact with neural pathways and their impact on neuroinflammation .

Propiedades

IUPAC Name |

1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRZRILAZRGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879687-91-9 | |

| Record name | 4H-Isoindol-4-one, octahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879687-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.